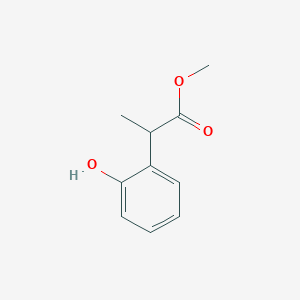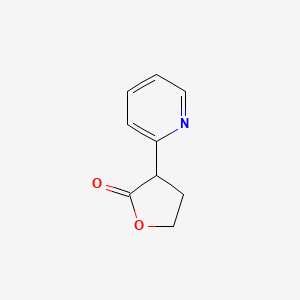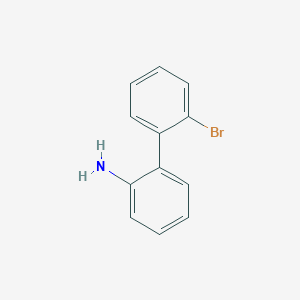
2'-Bromobiphenyl-2-amine
概要
説明
2’-Bromobiphenyl-2-amine, also known as 2-(2-bromophenyl)aniline, is a chemical compound with the molecular formula C12H10BrN and a molecular weight of 248.12 g/mol . This compound is characterized by the presence of a bromine atom at the 2’ position of the biphenyl ring and an amine group at the 2 position. It is a white solid at room temperature and has various applications in chemical synthesis and pharmaceutical research .
作用機序
Target of Action
This compound is structurally similar to other biphenyl compounds, which have been studied for their antimicrobial and anticancer activities . .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar biphenyl compounds have been shown to affect various cellular processes, including cell proliferation, apoptosis, and signal transduction
Result of Action
Similar biphenyl compounds have been shown to exhibit antimicrobial and anticancer activities . These effects may be due to the compound’s interactions with its targets, leading to changes in cellular processes such as cell proliferation and apoptosis .
生化学分析
Cellular Effects
2’-Bromobiphenyl-2-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, 2’-Bromobiphenyl-2-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with specific proteins and enzymes is crucial for its role in biochemical reactions and its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromobiphenyl-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’-Bromobiphenyl-2-amine can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2’-Bromobiphenyl-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2’-Bromobiphenyl-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues .
Transport and Distribution
Within cells and tissues, 2’-Bromobiphenyl-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its availability and activity in different cellular compartments .
Subcellular Localization
The subcellular localization of 2’-Bromobiphenyl-2-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it ensures that it interacts with the appropriate biomolecules and participates in relevant biochemical reactions .
準備方法
The synthesis of 2’-Bromobiphenyl-2-amine can be achieved through several methods. One common synthetic route involves the reaction of 2-iodoaniline with 2-bromophenylboronic acid . This reaction typically employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Another method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of copper chloride (CuCl) as a catalyst . This method utilizes isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid.
化学反応の分析
2’-Bromobiphenyl-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2’ position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2’-Bromobiphenyl-2-amine has several scientific research applications:
Chemical Synthesis:
Pharmaceutical Research: The compound serves as a building block for the development of new drugs.
Material Science: It is used in the synthesis of novel trispirocyclic hydrocarbons, which have unique structural and electronic properties.
類似化合物との比較
2’-Bromobiphenyl-2-amine can be compared with other similar compounds, such as:
2-Iodobiphenyl-2-amine: Similar in structure but with an iodine atom instead of bromine. It exhibits different reactivity and applications.
2-Chlorobiphenyl-2-amine: Contains a chlorine atom instead of bromine. It has different chemical properties and reactivity.
2-Fluorobiphenyl-2-amine: Contains a fluorine atom instead of bromine.
The uniqueness of 2’-Bromobiphenyl-2-amine lies in its specific reactivity and the ability to form a wide range of derivatives with diverse applications in various fields.
特性
IUPAC Name |
2-(2-bromophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHROIARQQOJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


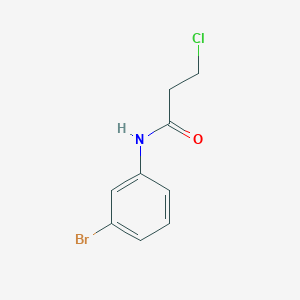
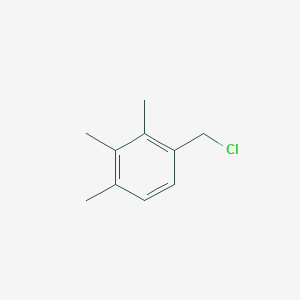
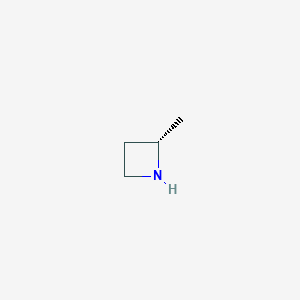
![2-phenyloxazolo[5,4-c]pyridine](/img/structure/B3181051.png)


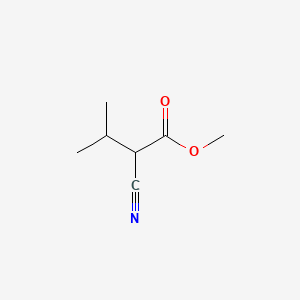
![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)
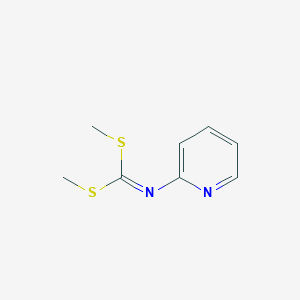
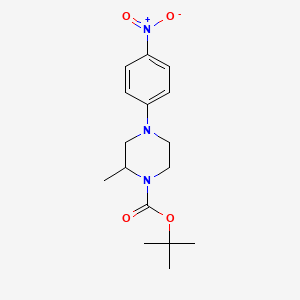
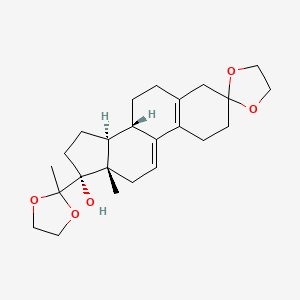
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)
